molecular formula C15H14F3NO3 B6186498 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2639464-58-5

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B6186498
CAS No.: 2639464-58-5
M. Wt: 313.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of the trifluoroethoxy group adds to the compound’s chemical stability and reactivity, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves a multi-step process. One common approach is the [2+2] cycloaddition reaction, which is facilitated by visible light-mediated energy transfer catalysis . This method allows for the incorporation of the trifluoroethoxy group and the formation of the azabicyclo structure under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced photochemical reactors can enhance the efficiency of the [2+2] cycloaddition process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable probe for studying biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The azabicyclo structure interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroethoxy group in 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and reactivity, making it a valuable target for various synthetic and research applications.

Properties

CAS No.

2639464-58-5

Molecular Formula

C15H14F3NO3

Molecular Weight

313.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.